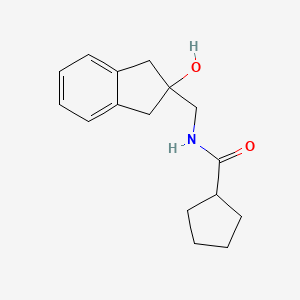

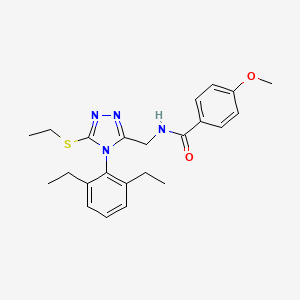

N-((2-羟基-2,3-二氢-1H-茚-2-基)甲基)环戊烷甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclopentanecarboxamide” belongs to the class of organic compounds known as indanes . These are compounds containing an indane moiety, which consists of a cyclopentane fused to a benzene ring . Indane derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Synthesis Analysis

The synthesis of indane derivatives has been achieved by various methods . A total of 15 derivatives from 2,3-dihydro-1H-inden-1-one were synthesized by grinding, stirring, and ultrasound irradiation methods . The ultrasound technique was found to be satisfactory in terms of time and synthetic performance .科学研究应用

1. 药物化学应用

抗有丝分裂活性

环孢素A的类似物,包括与N-((2-羟基-2,3-二氢-1H-茚-2-基)甲基)环戊烷甲酰胺结构相似的化合物,已被研究其抗有丝分裂活性。例如,在环孢素A的1位特异性修饰的各种类似物被合成并评估其抑制Con A刺激胸腺细胞的能力。这项研究强调了环孢素A 1位特定氨基酸对完全抗有丝分裂活性的重要性 (Rich 等人,1986).

CCR2拮抗剂活性

对线性氨基丁酰胺CC趋化因子受体2 (CCR2)拮抗剂引入环限制导致发现具有增强受体结合和拮抗活性的1,3-二取代环戊烷支架。这项研究表明基于环戊烷甲酰胺的化合物在开发趋化因子受体的有效拮抗剂方面的潜力,这可能对治疗癌症和炎症等疾病具有重要意义 (Yang 等人,2007).

2. 生物化学应用

- 酶抑制:N-羟基-N'-(4-丁基-2-甲基苯基)甲酰胺(HET0016)是一种化合物,在抑制大鼠和人肾微粒体中20-羟基二十碳四烯酸(20-HETE)的形成方面表现出高度的选择性。对HET0016等与N-((2-羟基-2,3-二氢-1H-茚-2-基)甲基)环戊烷甲酰胺结构相似的化合物的研究表明,它们在选择性抑制负责形成20-HETE的细胞色素P450酶中具有潜在作用 (Miyata 等人,2001).

3. 有机化学应用

- 新型衍生物的合成:已经对使用环戊烷甲酰胺支架合成各种新型衍生物进行了研究。这些衍生物在进一步的药物开发和药物化学研究中具有潜在应用 (Aghekyan 等人,2009).

未来方向

The future directions for “N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclopentanecarboxamide” and related compounds could involve further exploration of their diverse biological activities and potential therapeutic applications . The resistance of microbes to current antimicrobials could be overcome by developing new synthetic organic compounds .

属性

IUPAC Name |

N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c18-15(12-5-1-2-6-12)17-11-16(19)9-13-7-3-4-8-14(13)10-16/h3-4,7-8,12,19H,1-2,5-6,9-11H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAWVTQMXRWZKAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NCC2(CC3=CC=CC=C3C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-cyclohexyl-8-methoxy-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2615352.png)

![3-chloro-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2615355.png)

![(4aS,7aR)-4-Methyloctahydropyrrolo[3,4-b][1,4]oxazine](/img/no-structure.png)

![(6-(cyclopentyloxy)pyridin-3-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2615362.png)

![1-(4-Ethoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2615364.png)

![N-(3,4-dimethylphenyl)-N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide](/img/structure/B2615367.png)

![Methyl 5-[(3-nitrophenoxy)methyl]furan-2-carboxylate](/img/structure/B2615368.png)